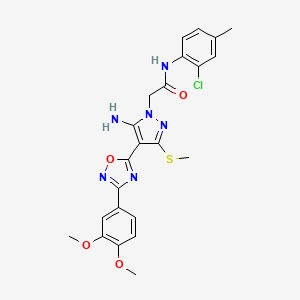

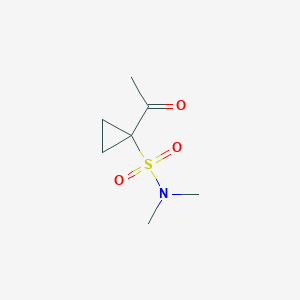

![molecular formula C20H22N4O5S3 B2554374 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 683259-44-1](/img/structure/B2554374.png)

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

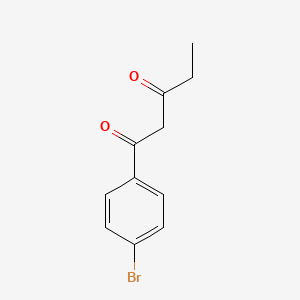

The compound “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfonamide, a benzamide, and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms. The sulfonamide and benzamide groups are also key structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and benzamide groups might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

DNA Binding and Fluorescent Staining

Compounds with structural similarities to Hoechst 33258, a well-known minor groove binder of DNA, are used for their DNA-binding capabilities, specifically targeting AT-rich sequences. These compounds, including some derivatives of benzimidazoles and piperazine, are utilized in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes and nuclear DNA content through flow cytometry and microscopy. This application is crucial for genomic studies, cancer research, and the investigation of chromosomal abnormalities (Issar & Kakkar, 2013).

Sulfonamides in Therapeutic Development

Sulfonamides, including those with the sulfonyl functional group, have been explored for their therapeutic potential beyond their traditional use as antibiotics. Their roles have expanded into the development of drugs targeting carbonic anhydrase (CA) inhibitors for glaucoma, diuretics, antiepileptics, antipsychotics, and COX2 inhibitors for inflammation and pain management. Novel drugs such as apricoxib and pazopanib, which incorporate sulfonamide groups, demonstrate significant antitumor activities, indicating the continuous relevance of sulfonamides in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Enzyme Inhibition

The compound's structure is reminiscent of molecules involved in redox reactions and enzyme inhibition. Studies on similar compounds, such as those containing azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), have elucidated their roles in assessing antioxidant capacity and the pathways of enzyme-mediated oxidation. These insights are vital for understanding the molecular basis of oxidative stress, developing antioxidants, and exploring therapeutic applications for diseases linked to oxidative damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Novel Synthesis and Chemical Transformations

Research into the synthesis and transformation of benzimidazoles and related compounds has led to the development of methodologies for producing novel pharmaceutical impurities and active pharmaceutical ingredients (APIs). This research area focuses on optimizing synthetic routes to obtain compounds with improved efficacy, reduced toxicity, and enhanced stability, which is critical for the pharmaceutical industry and the development of new treatments (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S3/c1-13-4-2-3-11-24(13)32(28,29)15-7-5-14(6-8-15)19(25)23-20-22-17-10-9-16(31(21,26)27)12-18(17)30-20/h5-10,12-13H,2-4,11H2,1H3,(H2,21,26,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVAESUGDHXALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

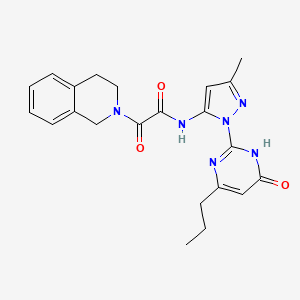

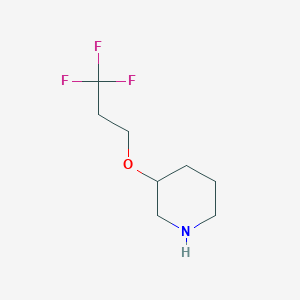

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

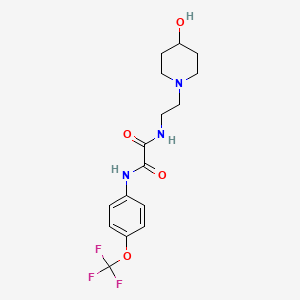

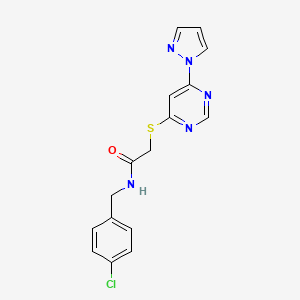

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

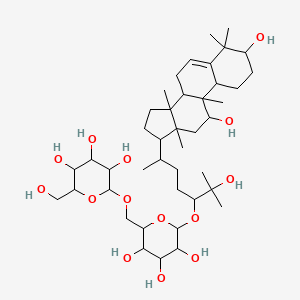

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

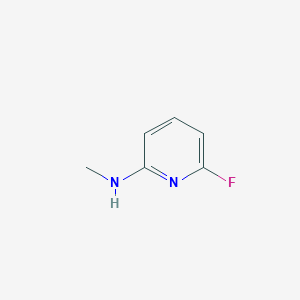

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)